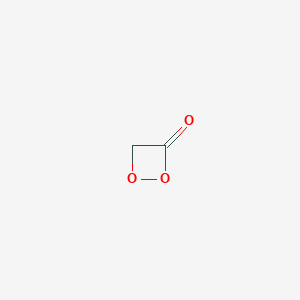
1,2-Dioxetan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxetan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C2H2O3 and its molecular weight is 74.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemiluminescent Probes
Mechanism of Action
1,2-Dioxetan-3-one functions as a high-energy intermediate in chemiluminescent reactions. When it decomposes, it releases energy in the form of light, a process that can be harnessed for various applications. The emission typically occurs through a biradical mechanism, where the dioxetane undergoes thermal decomposition to yield reactive intermediates that subsequently emit light .
Applications in Diagnostics
Chemiluminescent probes based on this compound have been developed for various biological assays. For instance:
- Enzyme Activity Imaging : Probes have been created to visualize enzyme activities such as β-galactosidase and cathepsin B in living cells. These probes allow researchers to monitor biological processes in real-time using chemiluminescence microscopy .
- Detection of Reactive Species : Probes targeting reactive nitrogen species (e.g., HNO) have been engineered to provide real-time quantitative measurements within biological systems. This capability is crucial for understanding cellular responses in various pathological conditions .
Bioimaging Applications
In Vivo Imaging
The development of spiroadamantane derivatives of this compound has significantly advanced the field of bioimaging. These derivatives are designed to be compatible with living organisms, allowing for:
- Monitoring of Reactive Species : Probes have been successfully used to detect hydrogen sulfide and other reactive species in live mice. This application is pivotal for studying metabolic processes and disease mechanisms .
- Therapeutic Monitoring : The ability to visualize biochemical changes in real-time enhances the monitoring of therapeutic interventions, particularly in cancer research and treatment evaluation .
Case Studies and Research Findings
Future Directions and Challenges
Despite the promising applications of this compound, several challenges remain:
- Stability Issues : The compound's inherent instability limits its practical applications. Research is ongoing to develop more stable derivatives that retain their luminescent properties under physiological conditions .
- Quantum Yield Improvement : Enhancing the quantum yield of chemiluminescence in aqueous environments is crucial for broadening the applicability of these probes in biological systems .
Propiedades
Número CAS |
67899-29-0 |
|---|---|
Fórmula molecular |
C2H2O3 |
Peso molecular |
74.04 g/mol |
Nombre IUPAC |
dioxetan-3-one |
InChI |
InChI=1S/C2H2O3/c3-2-1-4-5-2/h1H2 |
Clave InChI |
MKQRDVRSSVPGEB-UHFFFAOYSA-N |
SMILES |
C1C(=O)OO1 |
SMILES canónico |
C1C(=O)OO1 |
Sinónimos |
dioxetanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















